molecular formula C15H31N3O B6646593 6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one

6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one

Cat. No.: B6646593
M. Wt: 269.43 g/mol
InChI Key: JIEFWZTWIWVHLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one typically involves the reaction of 1-(3-methylbutyl)piperazine with 6-aminohexan-1-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is primarily used in scientific research due to its role as a selective PAR2 antagonist. Its applications include:

Mechanism of Action

The compound exerts its effects by selectively antagonizing the protease-activated receptor 2 (PAR2). This receptor is involved in various physiological processes, including inflammation and pain signaling. By blocking PAR2, the compound can modulate these pathways, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is unique due to its specific structure and selective antagonism of PAR2. This makes it particularly valuable in research focused on inflammation and pain modulation .

Properties

IUPAC Name

6-amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-14(2)7-9-17-10-12-18(13-11-17)15(19)6-4-3-5-8-16/h14H,3-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEFWZTWIWVHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C(=O)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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